(4-Chlorophenyl)(phenyl)methanimine

Antioxidant activity Free radical scavenging DPPH assay

Researchers often face unpredictable reactivity when substituting Schiff bases. (4-Chlorophenyl)(phenyl)methanimine eliminates this uncertainty. Its 4-chloro substituent precisely tunes the imine electrophilicity, unlike generic analogs. - Enables selective anticancer activity: derivatives show IC₅₀ of 1.554 µM against MDA-MB-231 cells. - Functions as a key precursor for chiral amine APIs via asymmetric reduction. - Consistent 97% purity and room-temperature storage simplify lab-to-production scale-up.

Molecular Formula C13H10ClN
Molecular Weight 215.68 g/mol
Cat. No. B13537898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(phenyl)methanimine
Molecular FormulaC13H10ClN
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H10ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,15H
InChIKeyPKBDBEIGGVURKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(phenyl)methanimine: Key Properties


(4-Chlorophenyl)(phenyl)methanimine (CAS: 1613-95-2, also known as N-(4-chlorobenzylidene)aniline) is an aromatic Schiff base with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.68 g/mol . The compound features a central imine (C=N) linkage connecting a 4-chlorophenyl ring to a phenyl ring, forming a conjugated π-system that governs its electronic properties . Commercially available in research-grade purity specifications typically at 97% , this compound exists as a crystalline solid requiring standard laboratory handling precautions due to its acute oral toxicity classification (H302: Harmful if swallowed) and eye irritation potential [1].

(4-Chlorophenyl)(phenyl)methanimine: Why It Cannot Be Replaced


Schiff bases bearing different substitution patterns exhibit distinct electronic distributions, hydrolytic stability profiles, and biological target interactions that preclude simple interchangeability. The 4-chloro substituent on the benzylidene ring of this compound introduces a moderate electron-withdrawing effect (-I inductive, +M mesomeric) that modulates the electrophilicity of the imine carbon, directly impacting both its reactivity toward nucleophiles and its susceptibility to acid-catalyzed hydrolysis [1]. This electronic signature differs meaningfully from para-methoxy (electron-donating), para-nitro (strongly electron-withdrawing), or unsubstituted benzylideneaniline analogs, resulting in distinct kinetic behavior in synthetic transformations and differential binding affinities in biological systems . Consequently, substitution with a generic Schiff base lacking this precise electronic profile will alter reaction yields, selectivity outcomes, and biological readouts in ways that cannot be reliably predicted without empirical verification.

(4-Chlorophenyl)(phenyl)methanimine: Comparative Evidence


Radical Scavenging: 4-Chlorophenyl vs. 4-Methoxyphenyl

In a direct head-to-head comparative study of three Schiff base analogs, the 4-chlorophenyl-substituted compound (compound 1) demonstrated lower antioxidant potency than its 4-methoxyphenyl counterpart (compound 2) across all three radical scavenging assays, but exhibited comparable activity to the 2,6-diisopropylphenyl analog (compound 3) [1]. This quantitative difference provides a clear basis for selecting the appropriate analog based on desired antioxidant versus pro-oxidant or non-interfering properties in cellular assays.

Antioxidant activity Free radical scavenging DPPH assay

Hydrolytic Stability pH Profile

The hydrolysis of N-p-chlorobenzylideneaniline has been mechanistically characterized in aqueous solution, revealing a pH-rate maximum near pH 4 and a break in the pH-rate profile consistent with a transition in the rate-determining step from dehydration of the carbinolamine intermediate at neutral pH to amine attack under acidic conditions [1]. In strong acid (7 to 11 M sulfuric acid), the hydrolysis rate decreases markedly, with the logarithm of the rate following H₀ with a slope of 1.24, and a twofold rate decrease observed in deuterium oxide solution [1].

Imine hydrolysis Aqueous stability pH-rate profile

Gold(I)-Catalyzed Cyclization Reactivity

In a Au(I)-catalyzed three-component reaction for the synthesis of cyclic carbamimidates, (E)-4-chlorobenzylideneaniline was specifically noted to produce an acyclic urea intermediate with reduced reactivity during the cyclization step compared to other imine substrates [1]. This differential reactivity directly influences reaction yields and required optimization parameters.

Gold catalysis Multicomponent reaction Cyclic carbamimidate

Crystal Structure and Hydrogen Bonding

The crystal structure of the closely related Schiff base 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine (compound 3) was determined, revealing that the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 7.28280(10) Å, b = 9.94270(10) Å, c = 24.0413(2) Å, β = 97.0120(10)°, and volume = 1727.83(3) ų [1]. An intermolecular C–H⋯N hydrogen bond in the phenyl-imine form was identified [1].

X-ray crystallography Hydrogen bonding Solid-state packing

HOMO-LUMO Gap Modulation by Substituents

DFT studies on anil (Schiff base) derivatives have confirmed that chlorine substituents contribute electron-donating character through mesomeric effects, in addition to their inductive electron-withdrawing nature . In a related system, a compound containing a 4-chloro-substituted aniline moiety (Anil-1: o-hydroxybenzylidene-orthochloroaniline) exhibited a HOMO-LUMO energy gap of 4.46 eV, which is higher than the 4.05 eV gap of its naphthyl-containing analog (Anil-2), correlating with the observed order of reactivity (Anil-2 > Anil-1) .

DFT calculation HOMO-LUMO gap Electrochemical properties

(4-Chlorophenyl)(phenyl)methanimine: Validated Applications


IAP Antagonist Lead Optimization

Derivatives of the (4-chlorophenyl)(phenyl)methanimine scaffold have demonstrated potent and selective anticancer activity. The azomethine derivative 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine (BCS3) exhibited IC₅₀ values of 1.554 µM, 5.979 µM, and 6.462 µM against MDA-MB-231, MCF-7, and MDA-MB-468 breast cancer cell lines, respectively, without affecting normal MCF-10A breast cells [1]. This compound functions as an IAP (inhibitor of apoptosis protein) antagonist, promoting MDM2-p53 and Bcl-2-Caspase-mediated apoptosis and cell cycle arrest, with in vivo tumor reduction confirmed in animal models and synergistic effects observed with doxorubicin [1].

Light-Switchable GPCR Ligand

The (4-chlorophenyl)(phenyl)methanimine core serves as a key structural element in photochromic histamine H₁ receptor antagonists. The derivative trans-19: (Z)-1-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)-N-(4-((E)-phenyldiazenyl)phenyl)methanimine retains antagonistic activity comparable to its non-photochromic lead compound, with trans-cis isomerization by irradiation inducing a fourfold difference in pharmacological response on isolated guinea pig ileum [2]. Further optimized derivatives (trans-35) achieved a 46-fold activity difference between trans and cis isomers [2].

α-Adrenergic Receptor Antagonist Intermediate

The reduced amine form of this compound—(4-chlorophenyl)(phenyl)methanamine—serves as a pharmaceutical intermediate for producing α-adrenergic receptor antagonists, where the 4-chlorophenyl group provides specific steric effects that influence receptor binding while the methanamine bridge enables selective receptor interaction . This establishes (4-chlorophenyl)(phenyl)methanimine as a viable precursor for asymmetric reduction to access chiral amine building blocks for medicinal chemistry programs.

Optical and Electrochemical Materials

Schiff bases containing the 4-chlorophenyl moiety exhibit well-characterized electronic transitions (π→π*) with significant oscillator strengths (0.10–0.26) and molar extinction coefficients on the order of 10⁴ . Cyclic voltammetry studies on chloro-substituted anils reveal irreversible oxidation processes with distinct oxidation potentials (1.43 V for a chloro-substituted analog vs. 1.31 V for a naphthyl analog), demonstrating that these compounds possess tunable redox properties suitable for microelectronics and optical material applications .

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